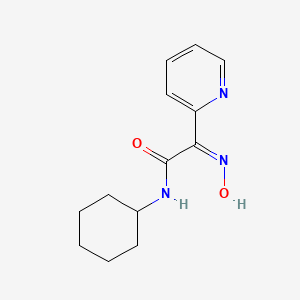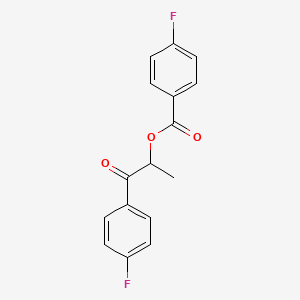![molecular formula C12H15N4O4S- B13377397 1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)ethanolate](/img/structure/B13377397.png)
1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)ethanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)ethanolate is a complex organic compound with the molecular formula C12H15N4O4S This compound is characterized by the presence of a morpholine ring, a diazenyl group, and a sulfonyl group attached to a phenyl ring, which is further linked to an ethanolate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)ethanolate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazenyl Intermediate: The synthesis begins with the formation of the diazenyl intermediate by reacting aniline derivatives with nitrous acid under acidic conditions.
Coupling Reaction: The diazenyl intermediate is then coupled with a sulfonyl chloride derivative in the presence of a base, such as triethylamine, to form the sulfonyl diazenyl compound.
Morpholine Addition: The sulfonyl diazenyl compound is reacted with morpholine under reflux conditions to introduce the morpholine ring.
Ethanolate Formation: Finally, the ethanolate group is introduced by reacting the morpholinyldiazenyl phenyl sulfonyl compound with an appropriate alkylating agent, such as ethyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)ethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanolate group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethanolate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)ethanolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)ethanolate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The diazenyl group is known to participate in redox reactions, which can modulate cellular signaling pathways. Additionally, the sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in protein conformation and activity.
Comparación Con Compuestos Similares
Similar Compounds
1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)propanolate: Similar structure but with a propanolate group instead of ethanolate.
1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)butanolate: Similar structure but with a butanolate group instead of ethanolate.
1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)pentanolate: Similar structure but with a pentanolate group instead of ethanolate.
Uniqueness
1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)ethanolate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and diazenyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H15N4O4S- |
|---|---|
Peso molecular |
311.34 g/mol |
Nombre IUPAC |
(1Z)-N-[4-(morpholin-4-yldiazenyl)phenyl]sulfonylethanimidate |
InChI |
InChI=1S/C12H16N4O4S/c1-10(17)14-21(18,19)12-4-2-11(3-5-12)13-15-16-6-8-20-9-7-16/h2-5H,6-9H2,1H3,(H,14,17)/p-1 |
Clave InChI |
SDBNAWOKRQYNRZ-UHFFFAOYSA-M |
SMILES isomérico |
C/C(=N/S(=O)(=O)C1=CC=C(C=C1)N=NN2CCOCC2)/[O-] |
SMILES canónico |
CC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN2CCOCC2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377314.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide](/img/structure/B13377330.png)

![N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B13377333.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13377335.png)
![4-Tert-butyl-2-[({2-[(5-tert-butyl-3-chloro-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-6-chlorophenol](/img/structure/B13377349.png)
![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13377354.png)
![13-(Furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377361.png)
![2-amino-3-[(3-chlorophenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377364.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one](/img/structure/B13377384.png)
![3-(1-Adamantylcarbonyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B13377391.png)
![3-[(2,4-dichlorophenyl)(4-hydroxy-6-methyl-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-6-methyl-2H-chromen-2-one](/img/structure/B13377395.png)
![1-Adamantyl({[4-(3,3-dimethyl-1-triazenyl)phenyl]sulfonyl}imino)methanolate](/img/structure/B13377403.png)
